molecular formula C10H8ClNO3 B1370762 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide CAS No. 612850-65-4

2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Cat. No.: B1370762
CAS No.: 612850-65-4
M. Wt: 225.63 g/mol
InChI Key: MTDACMVGUSPWKD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 1-oxo-1,3-dihydro-2-benzofuran-5-yl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituent position, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-chloro-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-4-9(13)12-7-1-2-8-6(3-7)5-15-10(8)14/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDACMVGUSPWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CCl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622166
Record name 2-Chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612850-65-4
Record name 2-Chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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